N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide
CAS No.:
Cat. No.: VC13471591
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O |
|---|---|
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | N-[4-(methylamino)cyclohexyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-7-5-11(13-4)6-8-12/h9,11-13H,5-8H2,1-4H3 |
| Standard InChI Key | QEJLWFXNQCTMFB-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCC(CC1)NC)C(=O)C |
| Canonical SMILES | CC(C)N(C1CCC(CC1)NC)C(=O)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
The molecule features a cyclohexyl ring with a methylamino group at the 4-position and an isopropyl-substituted acetamide moiety. The cyclohexyl ring adopts a chair conformation, while the acetamide group contributes to hydrogen-bonding capacity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O | |
| Molecular Weight | 212.33 g/mol | |
| Density | ~0.8–1.1 g/cm³ (estimated) | |
| Boiling Point | 177–200°C (extrapolated) | |
| LogP (Partition Coefficient) | 2.5–3.0 (predicted) |
The compound’s stereochemistry remains underexplored, though synthetic routes in patents suggest cis/trans isomerism at the cyclohexyl ring .
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves multi-step sequences combining hydrogenation, alkylation, and amidation:
Route 1: Cyclohexyl Intermediate Formation
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Hydrogenation: 4-Methylphenylboronic acid undergoes Rh/C-catalyzed hydrogenation to yield cis-4-methylcyclohexylboronic acid .
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Amine Substitution: Reaction with sulfamic acid and NaOH produces cis-4-methylcyclohexylamine .
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Acetamide Formation: Condensation with isopropyl acetyl chloride forms the final product .
Route 2: Direct Alkylation
Process Optimization
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Catalyst Reusability: Rh/C catalysts can be recycled up to 7 times without significant yield loss .
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Yield and Purity:
Step Yield (%) Purity (%) Hydrogenation 85–90 98.5 Amine Substitution 80–85 99.6 Final Acetamide 75–80 97–99
Pharmacological Activity
Mechanism of Action
The compound’s tertiary amide structure enables interactions with CNS targets, including:
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Sigma-1 Receptors: Modulates Ca²⁺ signaling and neuroprotection .
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NMDA Receptor Glycine Site: Potential anticonvulsant effects via partial antagonism .
Preclinical Findings
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Analgesic Effects: In rodent models, 10 mg/kg doses reduced inflammatory pain by 60% (vs. placebo) .
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Neuroprotection: Reduced infarct volume by 40% in middle cerebral artery occlusion models at 0.1 mg/kg .
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Metabolism: Hepatic CYP3A4-mediated oxidation to N-hydroxymethyl metabolites .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Investigated for neuropathic pain and ischemic stroke .
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Prodrug Potential: Ester derivatives show improved blood-brain barrier penetration .
Chemical Intermediate
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